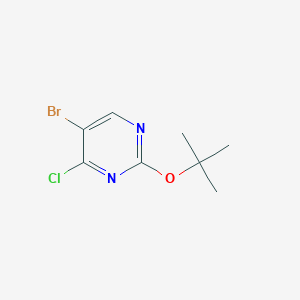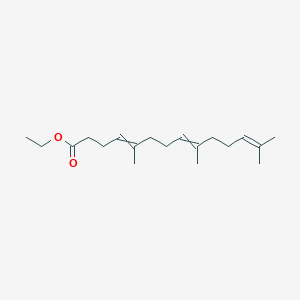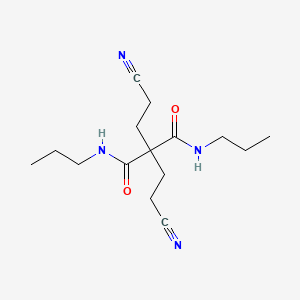
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of malonic acid and is characterized by the presence of two cyanoethyl groups and two propyl groups attached to a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, followed by the addition of acrylonitrile. The product is then separated and purified using techniques such as rectification and high vacuum distillation .
化学反応の分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the propyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Diethyl 2-(2-cyanoethyl)malonate: A closely related compound with similar structural features.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is unique due to the presence of both cyano and propyl groups, which provide a combination of reactivity and hydrophobicity not found in simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
特性
CAS番号 |
59709-15-8 |
|---|---|
分子式 |
C15H24N4O2 |
分子量 |
292.38 g/mol |
IUPAC名 |
2,2-bis(2-cyanoethyl)-N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-11-18-13(20)15(7-5-9-16,8-6-10-17)14(21)19-12-4-2/h3-8,11-12H2,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
WUPUSJBCIYSPAH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
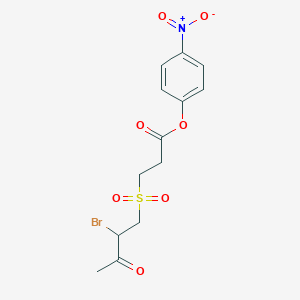
![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
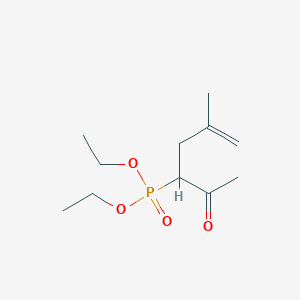

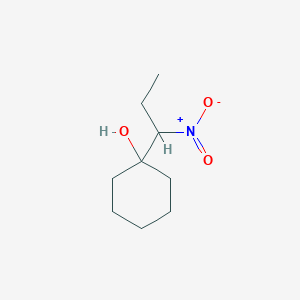
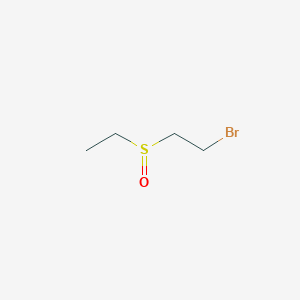
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
